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molecular formula C13H14O3S B7871828 (3,4-Dimethoxyphenyl)(thiophen-3-yl)methanol

(3,4-Dimethoxyphenyl)(thiophen-3-yl)methanol

Cat. No. B7871828
M. Wt: 250.32 g/mol
InChI Key: CUWZPOJOTMQKJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04952602

Procedure details

24 ml of 2.5M n-butyl lithium in hexane are added dropwise to a tetrahydrofuran solution of 10.85 g 4-bromoveratrole under cooling. After stirring the mixture, 5.61 g of 3-thiophenecarboaldehyde are added thereto, and warmed to room temperature. Water is added thereto, and the mixture is extracted with ethyl acetate. The extract is dried and evaporated under reduced pressure to remove the solvent, whereby 3-(α-hydroxy-3,4-dimethoxybenzyl)thiophene is obtained. 2.8 g of sodium hydride are added to a solution of the product in dimethylformamide, and the mixture is stirred at room temperature. 4.7 ml of methyl iodide are added thereto, and the mixture is stirred. A small amount of water is added thereto, and the mixture is evaporated under reduced pressure to remove the solvent. Water is added to the residue and the mixture is extracted with ethyl acetate. The extract is dried and evaporated under reduced pressure to remove the solvent. The residue is purified by using silica gel column, whereby 10.5 g of 3-(α-methoxy-3,4-dimethoxybenzyl)thiophene are obtained.
Quantity
24 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10.85 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5.61 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([Li])CCC.O1CCCC1.Br[C:12]1[CH:13]=[C:14]([O:20][CH3:21])[C:15]([O:18][CH3:19])=[CH:16][CH:17]=1.[S:22]1[CH:26]=[CH:25][C:24]([CH:27]=[O:28])=[CH:23]1>CCCCCC.O>[OH:28][CH:27]([C:24]1[CH:25]=[CH:26][S:22][CH:23]=1)[C:12]1[CH:17]=[CH:16][C:15]([O:18][CH3:19])=[C:14]([O:20][CH3:21])[CH:13]=1

Inputs

Step One
Name
Quantity
24 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Name
Quantity
10.85 g
Type
reactant
Smiles
BrC=1C=C(C(=CC1)OC)OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
5.61 g
Type
reactant
Smiles
S1C=C(C=C1)C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under cooling
ADDITION
Type
ADDITION
Details
are added
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The extract is dried
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove the solvent

Outcomes

Product
Name
Type
product
Smiles
OC(C1=CC(=C(C=C1)OC)OC)C1=CSC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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